![molecular formula C16H20ClNO B2601438 (E)-1-(3-(4-chlorophenyl)azepan-1-yl)but-2-en-1-one CAS No. 1798303-58-8](/img/structure/B2601438.png)
(E)-1-(3-(4-chlorophenyl)azepan-1-yl)but-2-en-1-one
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Description
(E)-1-(3-(4-chlorophenyl)azepan-1-yl)but-2-en-1-one is a chemical compound that belongs to the class of azepanes. It is a yellowish powder that is used in scientific research for its potential therapeutic properties. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Structural Studies and Binding Affinity
Structural studies on similar compounds, such as azolylmethanes, reveal insights into their crystal structures and solution conformations. These studies show variations in the relative activity of enantiomers, which may suggest different modes of binding at active sites (Anderson et al., 1984). Additionally, structure-activity relationship studies on homopiperazine analogs of haloperidol, such as SYA 013, enhance understanding of the impact of structural modifications on binding affinity at dopamine and serotonin receptor subtypes, leading to the identification of new antipsychotic agents (Peprah et al., 2012).
Anticancer Activities
Research on new analogs of SYA013 as sigma-2 ligands indicates their potential in inhibiting several cancer cell lines, including MDA-MB-231, MDA-MB-486, A549, PC-3, MIA PaCa-2, and Panc-1 cells. Some compounds demonstrate selective toxicity toward cancer cells compared to normal cells, highlighting their promise in cancer therapy (Asong et al., 2019).
Molecular and Electronic Structures
Studies on the molecular and electronic structures of related compounds using techniques such as FT-IR, NBO analysis, and HOMO-LUMO, MEP analysis provide insights into the stability, hyperpolarizability, and electron density transfer within these molecules. This research has implications for understanding the electronic properties and potential applications in materials science (Najiya et al., 2014).
Photochemical Generation and Reactivity
Explorations into the photochemical generation and reactivity of localized singlet diradicals derived from spiroepoxy-substituted cyclopentane-1,3-diyl provide a basis for understanding the photoreactivity and potential applications of these compounds in the development of photoresponsive materials (Abe et al., 1998).
properties
IUPAC Name |
(E)-1-[3-(4-chlorophenyl)azepan-1-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c1-2-5-16(19)18-11-4-3-6-14(12-18)13-7-9-15(17)10-8-13/h2,5,7-10,14H,3-4,6,11-12H2,1H3/b5-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNMAXHHXRXZII-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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